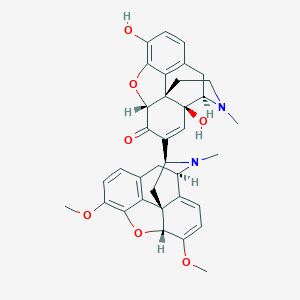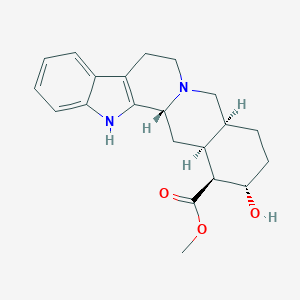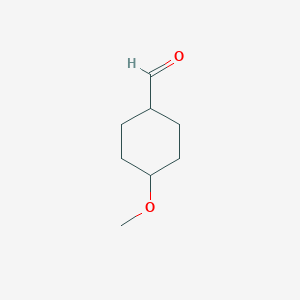
4-(Benzyloxy)-4'-bromo-1,1'-biphenyl
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related biphenyl derivatives involves strategic functionalization of biphenyl cores to introduce bromo and benzyloxy substituents. A notable approach includes the Friedel–Crafts acylation, where compounds exhibit high regioselectivity and yield upon treatment with specific acylating agents in the presence of AlCl3. This method has been utilized to synthesize various aromatic polyketones and biphenyl derivatives with significant yields and selectivity (Maeyama et al., 2004).
Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl and similar compounds has been elucidated using X-ray crystallography, revealing intricate details about their crystalline forms and intermolecular interactions. These studies show various hydrogen bonding patterns and π-π interactions contributing to their stability and packing in the solid state. For instance, certain biphenyl derivatives form centrosymmetric dimers through N-H...N hydrogen bonds, showcasing the importance of supramolecular interactions in determining their structural conformations (Low et al., 2002).
Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Phases
4-Benzyloxy-4'-bromo-1,1'-biphenyl compounds have been explored for their ability to form liquid crystalline phases. A study by Kölbel, Tschierske, and Diele (1998) found that 4-benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls with lateral methyl substituents can display thermotropic and lyotropic smectic and columnar mesophases. This is due to the microsegregation of hydrophilic regions from all-aromatic segments without a flexible alkyl chain (Kölbel, Tschierske, & Diele, 1998).
Synthesis of Pharmaceutical Intermediates
The compound is also significant in the synthesis of active pharmaceutical intermediates (APIs). Yadav and Sowbna (2012) demonstrated that 4-benzyloxy propiophenone, an important API used in drugs like Ifenprodil and Buphenine, can be synthesized through a green chemistry approach. Their study involved reacting benzyl chloride with 4-hydroxy propiophenone and sodium hydroxide using liquid-liquid-liquid phase-transfer catalysis, enhancing reaction rates and selectivity (Yadav & Sowbna, 2012).
Molecular Docking Studies for Pharmaceutical Applications
Biphenyl-based compounds, including variants of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl, have been studied for their potential pharmaceutical applications. Kwong et al. (2017) synthesized a series of biphenyl ester derivatives and found that some of these compounds showed significant anti-tyrosinase activities. These findings, supported by molecular docking studies, indicate the potential use of these compounds in treatments for conditions related to enzyme inhibition (Kwong et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-4-(4-phenylmethoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAHVBDYCWBWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625823 | |
| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |
CAS RN |
117692-99-6 | |
| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



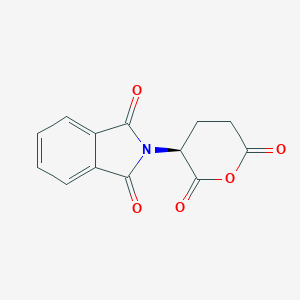

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)
![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)
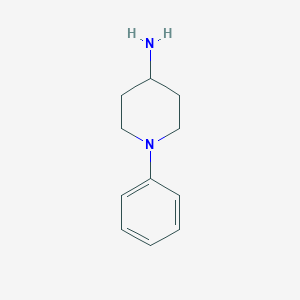

![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)
